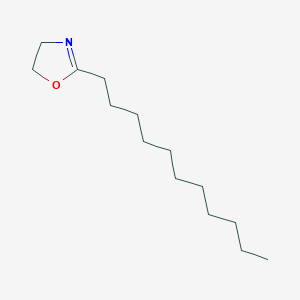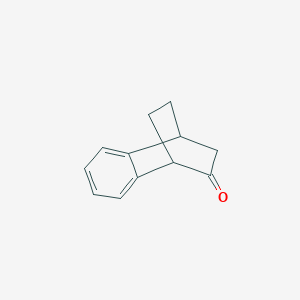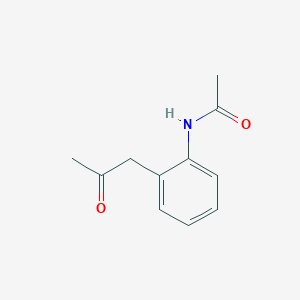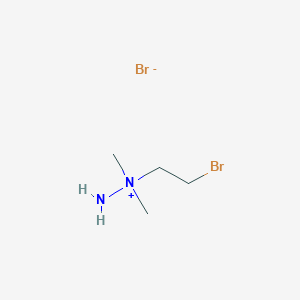
2-Undecyl-2-oxazoline
Overview
Description
2-Undecyl-2-oxazoline (UOx) is a synthetic compound that belongs to the family of oxazolines. It is widely used in scientific research due to its unique properties. UOx has a long alkyl chain, which makes it hydrophobic, and an oxazoline ring, which makes it hydrophilic. This combination of properties makes it an excellent surfactant and stabilizer for emulsions.
Mechanism of Action
The mechanism of action of 2-Undecyl-2-oxazoline is not well understood. It is believed that the long alkyl chain of 2-Undecyl-2-oxazoline interacts with the hydrophobic regions of molecules, while the oxazoline ring interacts with the hydrophilic regions. This interaction results in the stabilization of emulsions and the dispersion of nanoparticles.
Biochemical and Physiological Effects:
2-Undecyl-2-oxazoline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be biocompatible and can be used for drug delivery.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Undecyl-2-oxazoline in lab experiments is its ability to stabilize emulsions and disperse nanoparticles. This makes it an excellent tool for studying the properties of nanoparticles and for drug delivery. However, 2-Undecyl-2-oxazoline has some limitations. Its synthesis is relatively complex, and the yield is not very high. In addition, 2-Undecyl-2-oxazoline is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research. One direction is the synthesis of 2-Undecyl-2-oxazoline derivatives with improved properties, such as increased solubility in water. Another direction is the use of 2-Undecyl-2-oxazoline as a template for the synthesis of more complex nanoparticles. Finally, 2-Undecyl-2-oxazoline could be used as a coating for surfaces to improve their stability and biocompatibility.
Conclusion:
In conclusion, 2-Undecyl-2-oxazoline is a synthetic compound that has a wide range of scientific research applications. It is an excellent surfactant and stabilizer for emulsions, and it can be used to disperse nanoparticles and as a coating for surfaces. Its mechanism of action is not well understood, but it has been shown to be non-toxic and biocompatible. Although it has some limitations, there are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research.
Scientific Research Applications
2-Undecyl-2-oxazoline has a wide range of scientific research applications. It is widely used as a surfactant and stabilizer for emulsions. It is also used as a dispersant for nanoparticles and as a coating for surfaces. In addition, 2-Undecyl-2-oxazoline has been used as a template for the synthesis of metal nanoparticles.
properties
CAS RN |
10431-84-2 |
|---|---|
Product Name |
2-Undecyl-2-oxazoline |
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |
InChI Key |
OCSXKMIYKAIBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCCCCC1=NCCO1 |
Other CAS RN |
10431-84-2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














